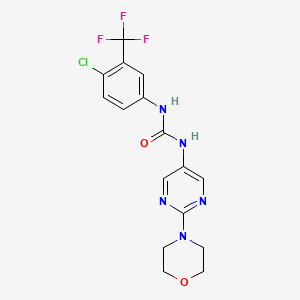

1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives involves reacting appropriate phenyl derivatives with thiosemicarbazide under controlled conditions. Specifically, compounds like 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide have been synthesized and characterized using spectroscopic methods. These processes highlight the flexibility in substituting different phenyl groups to obtain compounds with varying biological activities (Pitucha et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of thiosemicarbazide derivatives, through X-ray crystallography, reveals their potential to intercalate with DNA. Studies have shown that compounds like 1-(2,4-dichlorophenoxy)acetyl-4-(2-fluorophenyl) thiosemicarbazide exhibit specific conformational preferences and intramolecular interactions in their crystalline state, which are crucial for their biological activities (Kozyra et al., 2022).

Chemical Reactions and Properties

Thiosemicarbazides undergo various chemical reactions, including cyclization to form thiadiazoles and imidazolinones, showcasing their chemical versatility. These reactions are pivotal in exploring the thiosemicarbazide's potential for producing compounds with multiple biological activities, such as antimicrobial and anticancer properties (Hirpara et al., 2003).

Physical Properties Analysis

The physical properties, including lipophilicity and molecular interactions, play a significant role in the biological activity of thiosemicarbazide derivatives. For instance, lipophilicity analysis of thiosemicarbazide derivatives reveals that 4-substituted halogen derivatives exhibit greater lipophilicity, affecting their biological activity and interaction with biological membranes (Kozyra et al., 2022).

Chemical Properties Analysis

The chemical properties of thiosemicarbazide derivatives, such as their ability to form complexes with metals, significantly impact their biological activity. For example, cis-dioxomolybdenum(VI) complexes with thiosemicarbazidato ligands have been synthesized, characterized, and shown to exhibit antioxidant activities. These studies underline the importance of metal coordination in enhancing the biological and pharmacological profiles of thiosemicarbazide derivatives (İLHAN CEYLAN et al., 2015).

Applications De Recherche Scientifique

Potential Anticancer Agents

Thiosemicarbazide derivatives, including 1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide, have been studied for their potential as anticancer agents. Research shows that these compounds are cytotoxic to melanoma cells without being toxic to normal fibroblasts. They have been found to downregulate the expression of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in pyrimidine synthesis, making it a potential therapeutic target in cancer treatment due to the high nucleotide synthesis demand in rapidly proliferating cancer cells (Kozyra et al., 2022).

Antibacterial Properties

Thiosemicarbazide derivatives, including those structurally related to 1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide, have shown antibacterial activity. A study on similar compounds demonstrated moderate antibacterial activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Interaction with DNA in Cancer Treatment

Thiosemicarbazide compounds have been observed to potentially intercalate with DNA. This interaction could disrupt DNA synthesis and repair mechanisms in cancer cells, indicating a potential use in stomach cancer treatment. The compounds also showed specific toxic effects on gastric cancer cells, with no significant toxicity to normal fibroblasts (Pitucha et al., 2020).

Synthesis and Characterization

Studies have focused on synthesizing and characterizing thiosemicarbazide derivatives, including spectroscopic and elemental analyses. This research is essential for understanding the chemical properties and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (El-Shazly et al., 2006).

Propriétés

IUPAC Name |

1-(2,3-dichlorophenyl)-3-[[2-(4-fluorophenoxy)acetyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2FN3O2S/c16-11-2-1-3-12(14(11)17)19-15(24)21-20-13(22)8-23-10-6-4-9(18)5-7-10/h1-7H,8H2,(H,20,22)(H2,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXMVORJXIXJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NNC(=O)COC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2493098.png)

![N-(1-cyanocyclopropyl)-2-{4-methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B2493099.png)

![Ethyl 4-{[(6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B2493103.png)

![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)

![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)